molecular formula C15H14N4O3S B3731611 4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde

4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde

Cat. No. B3731611
M. Wt: 330.4 g/mol
InChI Key: RDISCFKPWSUFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as MTA and is a purine analog that has shown promising results in various studies.

Mechanism of Action

MTA exerts its effects by inhibiting the enzyme S-adenosylhomocysteine hydrolase (SAHH), which plays a crucial role in the methylation cycle. This leads to the accumulation of S-adenosylhomocysteine (SAH), which is a potent inhibitor of various methyltransferases. The inhibition of these enzymes leads to the disruption of DNA replication and cell growth, leading to the death of cancer cells.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. MTA has also been shown to inhibit the phosphorylation of Akt, which is a key regulator of cell survival and proliferation. Additionally, MTA has been found to induce autophagy in cancer cells, which is a process of self-degradation that can lead to cell death.

Advantages and Limitations for Lab Experiments

MTA has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. MTA is also highly selective for SAHH and does not affect other enzymes in the methylation cycle. However, MTA has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on MTA. One potential application is in the development of new cancer therapies that target the methylation cycle. MTA could also be used in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, MTA could be used in the development of new antiviral therapies for the treatment of viral infections. Further studies are needed to fully understand the mechanisms of action of MTA and its potential applications in medicine.

Scientific Research Applications

MTA has been extensively studied for its potential application in the treatment of cancer and viral infections. It has been shown to inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis. MTA has also been found to be effective against various viral infections, including HIV, herpes simplex virus, and hepatitis B virus.

properties

IUPAC Name

4-methoxy-3-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanylmethyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-19-13-12(14(21)17-8-16-13)18-15(19)23-7-10-5-9(6-20)3-4-11(10)22-2/h3-6,8H,7H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDISCFKPWSUFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=C1SCC3=C(C=CC(=C3)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde
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4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde
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4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde
Reactant of Route 4
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4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde
Reactant of Route 5
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4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde
Reactant of Route 6
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4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde

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